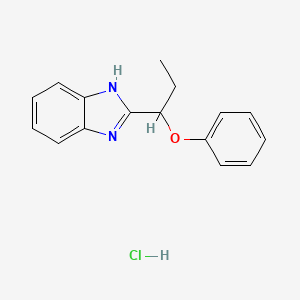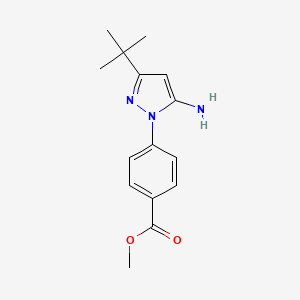
2-(1-phenoxypropyl)-1H-benzimidazole hydrochloride
Overview
Description
2-(1-phenoxypropyl)-1H-benzimidazole hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a benzimidazole derivative that has been synthesized and studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(1-phenoxypropyl)-1H-benzimidazole hydrochloride varies depending on its application. In medicine, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the replication of viruses and fungi by interfering with their nucleic acid synthesis. In agriculture, it acts as a fungicide and insecticide by disrupting the cell membrane and inhibiting the growth of fungi and insects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-phenoxypropyl)-1H-benzimidazole hydrochloride also vary depending on its application. In medicine, it has been shown to induce DNA damage and activate various signaling pathways involved in cell cycle regulation and apoptosis. It has also been found to modulate the immune system by regulating the production of cytokines and chemokines. In agriculture, it has been shown to inhibit the growth of fungi and insects by disrupting their metabolic pathways and affecting their nervous system.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1-phenoxypropyl)-1H-benzimidazole hydrochloride in lab experiments include its high potency and selectivity, its broad spectrum of activity, and its relative ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to elucidate its mechanism of action and optimize its efficacy.
Future Directions
There are several future directions for the research on 2-(1-phenoxypropyl)-1H-benzimidazole hydrochloride. In medicine, further studies are needed to evaluate its potential as a treatment for neurodegenerative diseases and to optimize its anticancer, antiviral, and antifungal activities. In agriculture, there is a need for the development of more sustainable and eco-friendly alternatives to conventional pesticides, and 2-(1-phenoxypropyl)-1H-benzimidazole hydrochloride could be a promising candidate. In material science, there is a potential for the synthesis of novel materials with unique optical and electronic properties using 2-(1-phenoxypropyl)-1H-benzimidazole hydrochloride as a building block.
Scientific Research Applications
2-(1-phenoxypropyl)-1H-benzimidazole hydrochloride has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been investigated for its anticancer, antiviral, and antifungal properties. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, it has been evaluated for its fungicidal and insecticidal activities. In material science, it has been explored for its potential use as a fluorescent dye and as a building block for the synthesis of novel materials.
properties
IUPAC Name |
2-(1-phenoxypropyl)-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O.ClH/c1-2-15(19-12-8-4-3-5-9-12)16-17-13-10-6-7-11-14(13)18-16;/h3-11,15H,2H2,1H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFUWQTXSZGFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1)OC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenoxypropyl)-1H-benzimidazole;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4192771.png)
![methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4192775.png)
![4-{[butyl(methyl)amino]sulfonyl}-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B4192782.png)

![N-(tert-butyl)-2-(2-methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4192791.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4192806.png)
![4-(4-methoxy-3-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4192817.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4192822.png)
![8-{[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4192823.png)
![N-{4-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclopropanecarboxamide](/img/structure/B4192825.png)
![3,4,5-trimethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4192827.png)
![1-(2,3-dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4192839.png)

![N-[2-(4H-1,2,4-triazol-3-ylthio)-1,2-dihydro-1-acenaphthylenyl]benzenesulfonamide](/img/structure/B4192863.png)